molecular formula C17H21N7O2 B6457171 3-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2549040-48-2

3-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

Número de catálogo B6457171
Número CAS: 2549040-48-2
Peso molecular: 355.4 g/mol
Clave InChI: IPRUFGLGINZPSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have shown potential as inhibitors of CDK2, a protein kinase that is an appealing target for cancer treatment . These compounds have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are systematized according to the method to assemble the pyrazolopyridine system . The heterocyclization was successfully and smoothly underwent to give pyrazole[3,4-d]pyrimidine product .

Aplicaciones Científicas De Investigación

CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) inhibition is a promising strategy for cancer treatment, selectively targeting tumor cells. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) as well as thioglycoside derivatives (compounds 14 and 15) to serve as novel CDK2 inhibitors . These compounds were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.

Key Findings::

Synthetic Strategies

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been an active area of research. A review covering data reported from 2017 to 2021 highlights various synthetic strategies and approaches for these compounds . Researchers have explored diverse methods to access pyrazolo[3,4-b]pyridine derivatives, providing valuable insights for drug discovery and development.

Other Applications

While the primary focus has been on CDK2 inhibition and synthetic strategies, additional applications may emerge as research progresses. For instance, the scaffold’s unique properties could be explored in drug design, bioactivity studies, or other relevant fields.

Direcciones Futuras

The future directions in the research of these compounds involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . Further investigations are needed to explore their potential as novel CDK2 inhibitors .

Propiedades

IUPAC Name

3-cyclopropyl-1-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-21-15-13(8-20-21)16(19-10-18-15)22-6-4-11(5-7-22)23-9-14(25)24(17(23)26)12-2-3-12/h8,10-12H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRUFGLGINZPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.